molecular formula C19H29N3O6 B13735393 diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate CAS No. 104816-33-3

diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate

Cat. No.: B13735393
CAS No.: 104816-33-3
M. Wt: 395.4 g/mol
InChI Key: KARGUIKJUNBKTI-UHFFFAOYSA-N
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Description

Diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate is a quaternary ammonium salt featuring a diethylazanium group linked to an ethylamine backbone. The aromatic moiety consists of a para-substituted benzoyl group modified with 2-methylpropanoylamino (isobutyramido). The counterion, 2-hydroxy-2-oxoacetate (enol-oxaloacetate), is a dicarboxylic acid derivative involved in metabolic pathways like the Krebs cycle.

Properties

CAS No.

104816-33-3

Molecular Formula

C19H29N3O6

Molecular Weight

395.4 g/mol

IUPAC Name

diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H27N3O2.C2H2O4/c1-5-20(6-2)12-11-18-17(22)14-7-9-15(10-8-14)19-16(21)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,22)(H,19,21);(H,3,4)(H,5,6)

InChI Key

KARGUIKJUNBKTI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)C.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate typically involves multiple steps. One common method includes the reaction of 4-(2-methylpropanoylamino)benzoic acid with diethylaminoethyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate compound, which is then reacted with glyoxylic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diethylazanium Moieties

Diethyl-[2-[8-Fluoro-5-(4-Fluorophenyl)-2,3,4,5-Tetrahydro-1-Benzazepin-1-yl]-2-Oxoethyl]azanium;2-Hydroxy-2-Oxoacetate
  • Key Features : Shares the diethylazanium group and 2-hydroxy-2-oxoacetate counterion. The aromatic system is a fluorinated benzazepine ring.
  • Comparison : The fluorinated benzazepine enhances metabolic stability and electron-withdrawing effects compared to the target compound’s benzoyl-isobutyramido group. This may increase receptor-binding specificity in neurological or cardiovascular applications .
Diethyl-[2-[Methyl-[2-(4-Methylphenoxy)ethyl]amino]-2-Oxoethyl]azanium;Chloride
  • Key Features: Contains a methylphenoxyethyl substituent and chloride counterion.
  • Comparison: The chloride ion increases aqueous solubility but lacks the metabolic relevance of oxaloacetate.
Camylofine Dihydrochloride
  • Key Features : Diethylazanium group with a phenylacetate ester and dual chloride counterions.
  • Comparison : Used clinically as a muscle relaxant. The ester group may confer faster hydrolysis in vivo, whereas the target compound’s amide linkage likely enhances stability .

Counterion Variants

Citrate Salts (e.g., 4-Trimethylsilylbutyric Acid 2-(Diethylamino)ethyl Ester Citrate)
  • Key Features : Citrate (tricarboxylic acid) counterion.
  • Comparison : Citrate’s higher acidity (pKa ~3.1) versus oxaloacetate (pKa ~2.5) may alter solubility and formulation stability. Citrate salts are common in pharmaceuticals for buffering, whereas oxaloacetate could participate in mitochondrial metabolism .
Morpholinium and Bromide Salts (e.g., 2-Morpholin-4-Ium-4-Ylethyl 2-(Naphthalen-1-Ylmethyl)propanoate)
  • Key Features : Heterocyclic morpholinium counterion.
  • Comparison : Morpholinium’s cyclic structure enhances rigidity and may influence receptor binding kinetics. Bromide ions offer higher ionic strength but lack biochemical synergy with metabolic pathways .

Functional Group Analogues

Ethyl 2-((4-Oxo-3-Phenylquinazolin-2-yl)thio)acetate
  • Key Features: Quinazolinone-thioether scaffold.
  • Comparison: The thioether and quinazolinone groups are associated with kinase inhibition. The target compound’s amide and azanium groups may favor different target profiles, such as G-protein-coupled receptors .
Ethyl 4-((tert-Butoxycarbonyl(methyl)amino)benzoate
  • Key Features : tert-Butoxycarbonyl (Boc)-protected amine.
  • Comparison : The Boc group is hydrolytically labile, whereas the target compound’s isobutyramido group offers stability under physiological conditions. This impacts drug design for sustained release vs. prodrug activation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Counterion Notable Properties
Target Compound C₂₃H₃₄N₄O₆⁺·C₂H₃O₅⁻ ~534.5 g/mol Benzoyl-isobutyramido, diethylazanium 2-Hydroxy-2-oxoacetate Metabolic synergy, moderate solubility
Diethyl-[2-(Fluorobenzazepine)-oxoethyl]azanium () C₂₄H₂₆F₂N₂O₄⁺·C₂H₃O₅⁻ ~550.5 g/mol Fluorinated benzazepine 2-Hydroxy-2-oxoacetate Enhanced receptor specificity
Camylofine Dihydrochloride () C₁₉H₃₂N₂O₂·2HCl ~425.4 g/mol Phenylacetate ester Chloride Rapid hydrolysis, muscle relaxation
4-Trimethylsilylbutyrate Citrate () C₁₈H₃₅NO₅Si·C₆H₈O₇ ~625.6 g/mol Trimethylsilylbutyrate Citrate High buffering capacity

Table 2: Pharmacological Inference Based on Structural Features

Compound Likely Targets Potential Applications
Target Compound Mitochondrial enzymes, GPCRs Metabolic disorders, neuromodulation
Fluorobenzazepine Analog () Serotonin/dopamine receptors Neuropsychiatric therapies
Camylofine () Smooth muscle receptors Antispasmodic agents
Quinazolinone Derivative () Tyrosine kinases Anticancer therapies

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